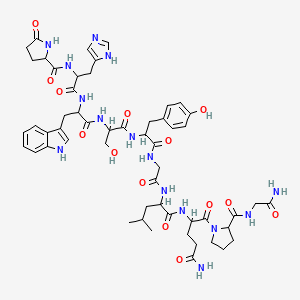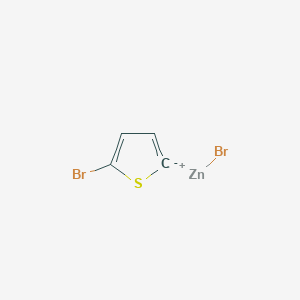
17-Hydroxy-2,17-dimethylandrostan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-2,17-dimethylandrostan-3-one, also known as Methasterone, is a synthetic anabolic-androgenic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its potent anabolic properties. The compound has a molecular formula of C21H34O2 and a molar mass of 318.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-2,17-dimethylandrostan-3-one typically involves the chemical modification of dihydrotestosterone. One common method includes the methylation of the 2 and 17 positions of dihydrotestosterone, followed by hydroxylation at the 17 position. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the methylation and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-2,17-dimethylandrostan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and properties .
Scientific Research Applications
17-Hydroxy-2,17-dimethylandrostan-3-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of anabolic steroids.
Biology: The compound is studied for its effects on muscle growth and development, as well as its potential impact on hormone regulation.
Medicine: Research is conducted on its potential therapeutic uses, including its role in treating muscle-wasting diseases and hormone deficiencies.
Industry: The compound is used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
The mechanism of action of 17-Hydroxy-2,17-dimethylandrostan-3-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound activates the transcription of specific genes that promote muscle growth and protein synthesis. The molecular targets include various enzymes and proteins involved in the anabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 17-Methyldrostanolone
- 2,17-Dimethyldihydrotestosterone
- 17β-Hydroxy-2α,17-dimethyl-5α-androstan-3-one
Uniqueness
17-Hydroxy-2,17-dimethylandrostan-3-one is unique due to its potent anabolic properties and relatively low androgenic effects compared to other similar compounds. This makes it a popular choice for research and potential therapeutic applications .
Properties
IUPAC Name |
17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCXSMWLJFBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863162 |
Source


|
| Record name | 17-Hydroxy-2,17-dimethylandrostan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13393663.png)



![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)




![10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13393734.png)

![5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)

![methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B13393757.png)
